molecular formula C17H17Cl2N3O3S B2674528 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide CAS No. 903815-50-9

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide

Cat. No.: B2674528
CAS No.: 903815-50-9
M. Wt: 414.3
InChI Key: QIGMMBYMXURSOB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide is a useful research compound. Its molecular formula is C17H17Cl2N3O3S and its molecular weight is 414.3. The purity is usually 95%.
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Scientific Research Applications

Preclinical Toxicity Evaluation of Anti-inflammatory Agents

Tepoxalin , a compound with a somewhat related structure, serves as an anti-inflammatory agent by inhibiting cyclooxygenase and 5-lipoxygenase activities. It has been evaluated for oral toxicity in rats and dogs, showing significant findings related to liver weight, centrilobular hypertrophy, hepatic necrosis, and renal changes. This research emphasizes the importance of understanding the toxicological profile of compounds for their safe application in treating inflammation (Knight et al., 1996) Toxicological Sciences.

Anticancer Activity of Acyl Derivatives

The cytotoxic evaluation of 3-acyl derivatives of a quinone-based system highlights their potential in treating cancer. Derivatives demonstrated high efficacy against cell lines resistant to treatment with doxorubicin, suggesting their role in cancer research as inhibitors of topoisomerase II and modulators of cell differentiation (Gomez-Monterrey et al., 2011) Journal of Medicinal Chemistry.

Src Kinase Inhibition for Cancer Therapy

Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity presents a promising avenue for cancer treatment. These compounds, through their action on Src kinase, can inhibit Src-mediated cell proliferation, offering potential therapeutic benefits in oncology (Boschelli et al., 2001) Journal of Medicinal Chemistry.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c1-10(25-15-8-3-11(18)9-14(15)19)16(23)21-22-17(26)20-12-4-6-13(24-2)7-5-12/h3-10H,1-2H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMMBYMXURSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.